Solid-State Speciation: Exclusively Neutral Form in 4,6-Diaminoisophthalic Acid vs. Mixed Neutral/Ionic Forms in o-Aminobenzoic Acid
FTIR spectroscopic analysis of four aromatic amino acids revealed that 4,6-diaminoisophthalic acid exists exclusively in the neutral molecular form in the solid phase, whereas o-aminobenzoic acid and methylene-bis-anthranilic acid exhibit coexisting neutral and ionic (zwitterionic) forms [1]. This difference arises from the unique substitution pattern and hydrogen-bonding network of 4,6-diaminoisophthalic acid, which prevents charge separation and zwitterion formation.
| Evidence Dimension | Solid-state molecular form (tautomeric equilibrium) |
|---|---|
| Target Compound Data | Exclusively neutral form |
| Comparator Or Baseline | o-Aminobenzoic acid and methylene-bis-anthranilic acid: Coexisting neutral and ionic (zwitterionic) forms |
| Quantified Difference | Binary distinction: exclusive neutral form vs. mixed neutral/ionic forms |
| Conditions | Solid phase, FTIR spectroscopy at room temperature |
Why This Matters
Predictable solid-state speciation ensures consistent behavior in formulation, crystallization, and solid-phase reactions, reducing batch-to-batch variability in research and industrial processes.
- [1] Andreeva, O. A., et al. Fourier transform IR spectroscopic study of substituent effect in aromatic amino acids on the zwitterion–neutral molecule tautomeric equilibrium. (2021). View Source
